4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a piperidine ring attached to an imidazo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and a piperidine derivative under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but lacks the piperidine ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, differing in structure and properties.
Pyrimidobenzimidazole: Combines pyrimidine and benzimidazole structures, offering unique chemical properties.
Uniqueness
4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is unique due to the presence of the piperidine ring, which enhances its chemical reactivity and potential biological activity. The combination of methyl and phenyl groups further distinguishes it from other similar compounds, providing a unique set of properties and applications .
Properties
CAS No. |
88875-24-5 |
---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20N4/c1-14-12-16(21-10-6-3-7-11-21)20-17-13-19-18(22(14)17)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3 |
InChI Key |
ZNJMEDMTIUPCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.